molecular formula C14H10N2O B13378664 2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile

2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile

Cat. No.: B13378664
M. Wt: 222.24 g/mol
InChI Key: IEWFISGZEVZDRK-UHFFFAOYSA-N
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Description

2-[(2-hydroxybenzylidene)amino]benzonitrile is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2-aminobenzonitrile and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-[(2-hydroxybenzylidene)amino]benzonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-hydroxybenzylidene)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxybenzylidene)amino]benzonitrile involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s Schiff base structure allows it to participate in electron transfer reactions and coordinate with metal ions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxybenzylidene)amino]phenol
  • 4-bromo-2-[(2-hydroxyphenyl)imino]methylphenol
  • 2-[(2-hydroxybenzylidene)amino]phenylarsonic acid

Uniqueness

2-[(2-hydroxybenzylidene)amino]benzonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other Schiff bases. The presence of the nitrile group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Biological Activity

2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile, also known as a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with benzonitrile in the presence of an amine catalyst. Characterization methods such as FT-IR, UV-vis spectroscopy, and single-crystal X-ray diffraction have been employed to confirm the structure and purity of the synthesized compound .

Table 1: Characterization Techniques

TechniquePurpose
FT-IRIdentifying functional groups
UV-vis SpectroscopyAnalyzing electronic transitions
X-ray DiffractionDetermining crystal structure

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) demonstrating promising results .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and Jurkat (T-cell leukemia). The mechanism of action appears to involve the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the benzene rings can significantly alter its potency. For example, the presence of electron-donating groups enhances its cytotoxic effects, while electron-withdrawing groups may reduce activity. This relationship underscores the importance of molecular modifications in drug design .

Table 2: SAR Findings

Substituent TypeEffect on Activity
Electron-donatingIncreases cytotoxicity
Electron-withdrawingDecreases cytotoxicity
Hydroxyl groupEnhances solubility

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various Schiff bases, including this compound, demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa. The compound showed an MIC of 32 µg/mL against these strains, indicating its potential as a therapeutic agent .
  • Anticancer Mechanism : In a comparative study involving different derivatives of benzonitrile compounds, this compound was found to be one of the most effective in inducing apoptosis in cancer cells through caspase activation pathways. The IC50 values were significantly lower than those observed for traditional chemotherapeutics like doxorubicin .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O/c15-9-11-5-1-3-7-13(11)16-10-12-6-2-4-8-14(12)17/h1-8,10,17H

InChI Key

IEWFISGZEVZDRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C#N)O

Origin of Product

United States

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